molecular formula C14H11NO3 B14750183 N-Salicylidene-m-aminobenzoic acid CAS No. 841-12-3

N-Salicylidene-m-aminobenzoic acid

Cat. No.: B14750183
CAS No.: 841-12-3
M. Wt: 241.24 g/mol
InChI Key: MKFCCDWJBYFGJA-UHFFFAOYSA-N
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Description

N-Salicylidene-m-aminobenzoic acid is a Schiff base compound formed by the condensation reaction between salicylaldehyde and m-aminobenzoic acid. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their versatility in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Salicylidene-m-aminobenzoic acid is synthesized through a condensation reaction between salicylaldehyde and m-aminobenzoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Salicylidene-m-aminobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Salicylidene-m-aminobenzoic acid involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The Schiff base structure allows for coordination with metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-Salicylidene-o-aminobenzoic acid
  • N-Salicylidene-p-aminobenzoic acid
  • N-Salicylidene-2-hydroxyaniline

Uniqueness

N-Salicylidene-m-aminobenzoic acid is unique due to its specific structural configuration, which influences its reactivity and biological activity. The position of the amino group on the benzene ring (meta position) differentiates it from other similar compounds and affects its chemical and biological properties .

Properties

CAS No.

841-12-3

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

3-[(2-hydroxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C14H11NO3/c16-13-7-2-1-4-11(13)9-15-12-6-3-5-10(8-12)14(17)18/h1-9,16H,(H,17,18)

InChI Key

MKFCCDWJBYFGJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC(=C2)C(=O)O)O

Origin of Product

United States

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